molecular formula C9H7N3O B3420096 Phthalazine-1-carboxamide CAS No. 170940-78-0

Phthalazine-1-carboxamide

Cat. No.: B3420096
CAS No.: 170940-78-0
M. Wt: 173.17 g/mol
InChI Key: ZPKLKCZILZRALT-UHFFFAOYSA-N
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Description

Phthalazine-1-carboxamide is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their diverse biological activities and pharmacological properties

Mechanism of Action

Target of Action

Phthalazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have significant biological activities For instance, it has been reported to have antihypertensive effects, which could be related to its interaction with vascular endothelial growth factor receptor (VEGFR) and B-raf .

Biochemical Pathways

PCN appears to affect several biochemical pathways. For example, it has been found to influence the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α in HepG-2 cells . These proteins play crucial roles in cell proliferation, apoptosis, and inflammation, suggesting that PCN may exert its effects by modulating these pathways. Additionally, PCN has been found to influence the ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation pathways .

Pharmacokinetics

Given the complex structure of PCN, it is likely that it is metabolized by the liver and excreted by the kidneys

Result of Action

The molecular and cellular effects of PCN’s action are diverse. It has been found to have antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities . In cancer cells, it has been found to affect the expression levels of various proteins, potentially leading to cell death . Furthermore, it has been found to have a significant antiproliferative activity .

Action Environment

The action, efficacy, and stability of PCN can be influenced by various environmental factors. For instance, it has been found that salt stress, low concentrations of ferric iron, phosphate, sulfate, and ammonium ions can reduce PCN levels . Furthermore, certain nitrogen sources can greatly influence PCN levels . These findings suggest that the action of PCN can be modulated by the environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of phthalazine with an appropriate carboxylic acid derivative under suitable conditions. For example, the reaction of phthalazine with phthalic anhydride in the presence of a catalyst can yield this compound . Another method involves the condensation of phthalazine with a carboxylic acid chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Properties

IUPAC Name

phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-7-4-2-1-3-6(7)5-11-12-8/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKLKCZILZRALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170940-78-0
Record name 1-phthalazinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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